![molecular formula C24H18N2O2S3 B4869665 (5Z)-5-[(2E)-2-[3-(2-hydroxyethyl)benzo[g][1,3]benzothiazol-2-ylidene]ethylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4869665.png)
(5Z)-5-[(2E)-2-[3-(2-hydroxyethyl)benzo[g][1,3]benzothiazol-2-ylidene]ethylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Übersicht
Beschreibung
(5Z)-5-[(2E)-2-[3-(2-hydroxyethyl)benzo[g][1,3]benzothiazol-2-ylidene]ethylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzothiazole moiety, and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2E)-2-[3-(2-hydroxyethyl)benzo[g][1,3]benzothiazol-2-ylidene]ethylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials
Formation of Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.
Introduction of Benzothiazole Moiety: The benzothiazole moiety can be introduced through a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.
Final Coupling: The final step involves coupling the thiazolidinone intermediate with the benzothiazole intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the thiazolidinone ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of significant interest. It can be studied for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a therapeutic agent. It can be explored for its activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Wirkmechanismus
The mechanism of action of (5Z)-5-[(2E)-2-[3-(2-hydroxyethyl)benzo[g][1,3]benzothiazol-2-ylidene]ethylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a different application profile compared to the target compound.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is an antioxidant and has applications in different fields.
Uniqueness
The uniqueness of (5Z)-5-[(2E)-2-[3-(2-hydroxyethyl)benzo[g][1,3]benzothiazol-2-ylidene]ethylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its complex structure, which allows for a wide range of chemical modifications and potential applications. Its combination of a thiazolidinone ring, benzothiazole moiety, and hydroxyethyl group makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(5Z)-5-[(2E)-2-[3-(2-hydroxyethyl)benzo[g][1,3]benzothiazol-2-ylidene]ethylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S3/c27-15-14-25-19-11-10-16-6-4-5-9-18(16)22(19)31-21(25)13-12-20-23(28)26(24(29)30-20)17-7-2-1-3-8-17/h1-13,27H,14-15H2/b20-12-,21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSUDNYWXOOXRA-AYRZQKSOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC=C3N(C4=C(S3)C5=CC=CC=C5C=C4)CCO)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C=C/3\N(C4=C(S3)C5=CC=CC=C5C=C4)CCO)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



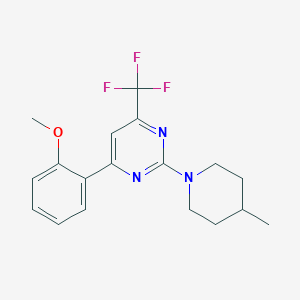
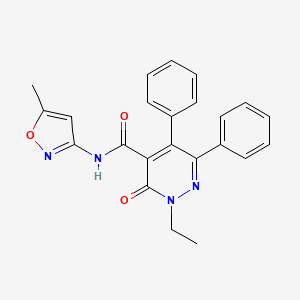
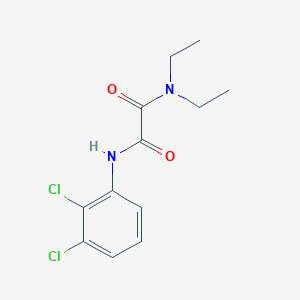


![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4869609.png)
![N-[(4-Fluorophenyl)methyl]-1-(furan-2-carbonyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4869616.png)
![2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE](/img/structure/B4869629.png)
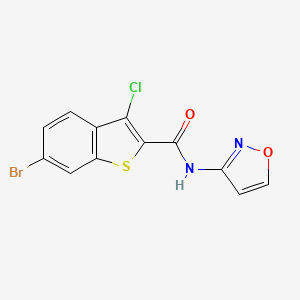
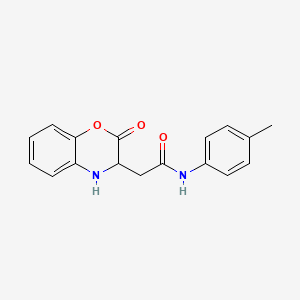
![Methyl 4-oxo-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B4869649.png)
![N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE](/img/structure/B4869651.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4869677.png)
